N,N,N',N'-Tetramethyl-1,7-heptanediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetramethylheptane-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-12(2)10-8-6-5-7-9-11-13(3)4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMFBSLBPPLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183569 | |
| Record name | N,N,N',N'-Tetramethyl-1,7-heptanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29333-99-1 | |
| Record name | N,N,N',N'-Tetramethyl-1,7-heptanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029333991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetramethyl-1,7-heptanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of N,n,n ,n Tetramethyl 1,7 Heptanediamine
Strategies for N-Methylation of Aliphatic Diamines
The N-methylation of aliphatic diamines is a well-established transformation in organic synthesis. The primary challenge lies in achieving complete methylation to the tertiary amine without the formation of quaternary ammonium (B1175870) salts, and in ensuring high yields. Two principal methods are commonly employed: reductive amination and direct alkylation.
Reductive amination is a highly effective method for the N-methylation of primary and secondary amines. This approach involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N,N,N',N'-tetramethyl-1,7-heptanediamine, the most prominent reductive amination technique is the Eschweiler-Clarke reaction. organic-chemistry.orgwikipedia.org
H₂N(CH₂)₇NH₂ + 4CH₂O + 4HCOOH → (CH₃)₂N(CH₂)₇N(CH₃)₂ + 4CO₂ + 4H₂O
Recent advancements have explored simplified versions of the Eschweiler-Clarke reaction. One such modification suggests that formaldehyde (B43269) can act as both the methyl source and the reducing agent in the absence of formic acid, particularly when methylating secondary amines. organic-chemistry.org This could potentially offer a more streamlined process, although its efficiency for the exhaustive methylation of primary diamines like 1,7-heptanediamine requires specific investigation.
Direct alkylation of amines with methylating agents, such as methyl halides (e.g., methyl iodide) or dimethyl sulfate, is another route to N-methylation. This method involves the nucleophilic attack of the amine on the methylating agent. However, this approach is often less selective than reductive amination. A significant drawback is the potential for over-alkylation, leading to the formation of quaternary ammonium salts. Controlling the stoichiometry and reaction conditions is crucial to favor the desired tertiary diamine product. For a diamine like 1,7-heptanediamine, achieving selective and complete tetramethylation without significant byproduct formation can be challenging.
Synthesis from 1,7-Heptanediamine Derivatives
The synthesis of this compound logically starts from precursors that already possess the seven-carbon chain. The most direct precursor is 1,7-heptanediamine itself, though other derivatives can also be employed.
An alternative synthetic strategy involves the use of 1,7-dibromoheptane (B124887) as the foundational seven-carbon chain. This dihaloalkane can undergo nucleophilic substitution with dimethylamine (B145610) to yield this compound. The reaction proceeds via a double SN2 mechanism, where two molecules of dimethylamine displace the two bromide ions.
Br(CH₂)₇Br + 4(CH₃)₂NH → (CH₃)₂N(CH₂)₇N(CH₃)₂ + 2(CH₃)₂NH₂⁺Br⁻
This method requires careful control of reaction conditions to ensure that both bromine atoms are substituted and to minimize potential side reactions, such as elimination. The use of an excess of dimethylamine is typically necessary to drive the reaction to completion and to neutralize the hydrobromic acid that is formed as a byproduct.
As highlighted in the preceding sections, both dimethylamine and formaldehyde are crucial reagents in the synthesis of this compound.
In the context of the Eschweiler-Clarke reaction, formaldehyde serves as the electrophilic one-carbon source that ultimately becomes the methyl group on the nitrogen atom. wikipedia.org A patent for the synthesis of the closely related N,N,N',N'-tetramethyl-1,6-hexanediamine describes the use of an aqueous solution of formaldehyde in conjunction with formic acid. google.com This provides a strong indication that a similar approach would be effective for the seven-carbon analogue.
In the alkylation of 1,7-dibromoheptane, dimethylamine acts as the nucleophile, directly providing the dimethylamino groups that are installed at the ends of the heptane (B126788) chain.
Optimization of Synthetic Pathways for Yield and Selectivity
The optimization of synthetic routes to this compound is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters for optimization include reaction temperature, reaction time, and the molar ratio of reactants.
For the Eschweiler-Clarke reaction, research on similar long-chain diamines suggests that the molar ratio of the amine to formaldehyde and formic acid is a critical factor. researchgate.net An excess of both formaldehyde and formic acid is generally required to ensure complete methylation of both primary amine groups. wikipedia.org The reaction temperature is also a significant parameter; the reaction is often carried out at elevated temperatures, typically near the boiling point of the aqueous solution, to ensure a reasonable reaction rate. wikipedia.org However, excessively high temperatures could lead to decomposition or side reactions.
In a study on the synthesis of N,N,N',N'-tetramethyl-p-phenylenediamine, the reaction conditions were carefully controlled to achieve a high yield. researchgate.net While the aromatic nature of the diamine in that study presents different electronic effects, the general principles of optimizing the stoichiometry and temperature are transferable.
For the synthesis from 1,7-dibromoheptane, optimization would focus on the solvent, temperature, and the amount of dimethylamine used. The choice of solvent can influence the solubility of the reactants and the rate of the SN2 reaction. The temperature needs to be high enough to promote the reaction but not so high as to favor elimination byproducts. A significant excess of dimethylamine is generally used to ensure complete reaction and to act as a base.
Recent research has also explored simplified Eschweiler-Clarke conditions, for instance, using acetonitrile (B52724) as a solvent and higher temperatures, which has been shown to improve yields for the methylation of some secondary amines. organic-chemistry.org The applicability of such modified conditions to the exhaustive methylation of a primary diamine like 1,7-heptanediamine would require specific experimental validation to assess its impact on yield and selectivity.
Role in Organic Synthesis and Polymer Chemistry
N,N,N',N'-Tetramethyl-1,7-heptanediamine as a Building Block in Complex Molecule Construction
While specific examples of the use of this compound as a building block in the construction of highly complex molecules are not extensively documented in publicly available literature, the reactivity of its parent compound, 1,7-diaminoheptane (B1222138), provides insight into its potential. For instance, 1,7-diaminoheptane is utilized in the preparation of more complex structures like 7-amino-1-guanidinooctane and 1,7-diamino-trans-hept-3-ene, which are known inhibitors of deoxyhypusine (B1670255) synthase. nih.govthermofisher.com The tetramethylated derivative, with its altered nucleophilicity and steric hindrance, would be expected to participate in similar transformations under different reaction conditions, potentially leading to novel complex molecules. The synthesis of such complex molecules often relies on the precise control of reactivity, and the methyl groups on the nitrogen atoms of this compound would offer a different reaction profile compared to the primary amine groups of 1,7-diaminoheptane.
The general class of N,N,N',N'-tetramethyl-α,ω-diaminoalkanes has been studied for their reactions with α,ω-dihaloalkanes, leading to the formation of cyclic diammonium salts and polymers. acs.org This suggests that this compound could serve as a precursor to unique heterocyclic structures or specialized polymers through similar reaction pathways.
Nucleophilic Reactivity and Basic Properties in Organic Transformations
The nitrogen atoms in this compound possess lone pairs of electrons, making them nucleophilic and basic. The presence of two methyl groups on each nitrogen atom increases the electron density on the nitrogen, enhancing its basicity compared to the primary amine precursor, 1,7-diaminoheptane. However, the steric bulk of the methyl groups can hinder the approach of the nitrogen to an electrophilic center, thereby reducing its nucleophilicity in certain reactions.
The basicity of tertiary amines allows them to be used as catalysts in reactions such as the formation of polyurethanes. americanchemistry.com The two amine groups in this compound can also act as a chelating ligand for metal centers, influencing the reactivity and selectivity of catalytic processes.
Applications in Catalysis and Reaction Acceleration
N,N,N',N'-Tetramethyl-1,7-heptanediamine as a Tertiary Amine Catalyst
Tertiary amines are a cornerstone in the production of polyurethane foams, where they play a pivotal role in accelerating the reactions between polyisocyanates and polyols (gelling reaction) and between polyisocyanates and water (blowing reaction). topicsonchemeng.org.my The catalytic activity of these amines is primarily governed by the basicity of the nitrogen atoms and the degree of steric hindrance around them. google.com this compound, with its two tertiary amine groups, is structurally positioned to function as such a catalyst.
In general, tertiary amines catalyze the polyurethane formation by activating either the isocyanate group or the hydroxyl group of the polyol, facilitating the nucleophilic attack that leads to the formation of the urethane (B1682113) linkage. researchgate.net The presence of two tertiary amine functionalities in this compound could potentially offer a synergistic effect, although the long and flexible heptane (B126788) chain might influence its conformational availability and, consequently, its catalytic efficiency.
The kinetics of polyurethane formation are significantly influenced by the structure of the tertiary amine catalyst. The rate of both the gelling and blowing reactions can be balanced by the choice of the amine catalyst. researchgate.net The length of the alkyl chain between the nitrogen atoms in diamine catalysts can affect their selectivity. For instance, catalysts with an ether linkage between the amine groups are often strong blowing catalysts.
The seven-carbon chain in this compound provides significant flexibility, which could influence how it interacts with the reacting species. This flexibility might allow for a balanced catalytic effect on both the gelling and blowing reactions. However, without specific experimental data, it is difficult to quantify its precise influence on reaction kinetics and selectivity. A study on various amine catalysts showed that the network structure of the final polyurethane foam, including the formation of allophanate (B1242929) and biuret (B89757) crosslinks, is dependent on the catalyst used. koreascience.kr
Base-Mediated Catalytic Systems
Tertiary amines, including this compound, function as base catalysts. In the context of polyurethane chemistry, they operate as Lewis bases. The catalytic mechanism is generally understood to involve the formation of a complex between the amine and either the isocyanate or the polyol, which lowers the activation energy of the reaction. google.com
The basicity of the amine is a key factor in its catalytic activity; higher basicity generally correlates with higher catalytic activity, although this can be modulated by steric effects. google.com The two nitrogen atoms in this compound, being tertiary amines, are basic centers that can participate in these catalytic cycles.
Comparison with Other Diamine and Polyamine Catalysts
A wide array of diamine and polyamine catalysts are utilized in the polyurethane industry, each offering a unique balance of properties. Common examples include N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA). newtopchem.combasf.com
Compared to shorter-chain diamines like TMEDA, the longer heptane chain in this compound would likely result in different physical properties, such as a higher boiling point and potentially lower volatility. This could be advantageous in reducing amine emissions from the final polyurethane product.
The catalytic activity of this compound can be theoretically compared to its shorter-chain analog, N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA), which is described as a well-balanced catalyst for various polyurethane systems. basf.com It is plausible that the seven-carbon chain derivative would exhibit a similarly balanced catalytic profile, though potentially with subtle differences in reactivity and influence on foam properties due to the altered chain length and flexibility.
To provide a clearer perspective, the following table presents a hypothetical comparison based on the general structure-activity relationships of tertiary amine catalysts.
| Catalyst Name | Chemical Formula | Chain Length | Expected Catalytic Balance (Gelling/Blowing) |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C6H16N2 | 2 | Strong Gelling |
| N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) | C10H24N2 | 6 | Balanced |
| This compound | C11H26N2 | 7 | Likely Balanced |
Coordination Chemistry and Ligand Design
N,N,N',N'-Tetramethyl-1,7-heptanediamine as a Chelating Ligand
This compound is a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen atoms. The seven-carbon chain separating the two dimethylamino groups provides considerable flexibility, allowing it to form stable chelate rings with metal ions.
Formation of Metal-Amine Complexes
The nitrogen atoms of this compound possess lone pairs of electrons, which can be donated to a metal cation to form a coordination complex. The flexibility of the heptane (B126788) backbone enables the ligand to adopt a conformation that accommodates the preferred coordination geometry of the metal ion. This adaptability allows for the formation of complexes with a variety of transition metals. The general reaction can be represented as:
Mⁿ⁺ + n(CH₃)₂N(CH₂)₇N(CH₃)₂ → [M{(CH₃)₂N(CH₂)₇N(CH₃)₂}ₙ]ⁿ⁺
Where Mⁿ⁺ is a metal ion and n is the number of ligands.
The resulting metal-amine complexes are characterized by the formation of a large chelate ring, typically a 10-membered ring (M-N-C₇-N). The stability and structure of these complexes are influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands.
Thermodynamic Studies of Metal Ion Complexation with Polyamines
The complexation of metal ions with polyamines, including diamines like this compound, is governed by thermodynamic principles. The stability of these complexes is quantified by their formation constants (K) or the change in Gibbs free energy (ΔG). A more negative ΔG value indicates a more stable complex.
Thermodynamic data for the complexation of various metal ions with similar diamines reveal that the stability of the resulting complexes is influenced by several factors. These include the enthalpy change (ΔH), which relates to the energy of the metal-ligand bonds formed, and the entropy change (ΔS), which is associated with the increase in disorder upon chelation. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key driver in the formation of these complexes.
While specific thermodynamic data for this compound is not extensively documented, data from analogous systems can provide valuable insights. For instance, studies on the complexation of transition metals with various polyamines show a general trend of increasing stability across the Irving-Williams series. rsc.org
Representative Thermodynamic Data for Diamine-Metal Complexes
| Metal Ion | Ligand | Log K | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Cu²⁺ | 1,4,10,13-tetraoxa-7,16-diazacyclo-octadecane-N,N′-diacetic acid | 15.6 | -47.2 | 42.2 |
| Ni²⁺ | 1,4,10,13-tetraoxa-7,16-diazacyclo-octadecane-N,N′-diacetic acid | 13.5 | -35.1 | 42.2 |
| Zn²⁺ | 1,4,10,13-tetraoxa-7,16-diazacyclo-octadecane-N,N′-diacetic acid | 12.7 | -27.6 | 44.3 |
| Cd²⁺ | Tyrosine | 4.3 - 4.9 | +20.9 | +46.8 - +50.2 |
Note: The data in this table is illustrative and based on similar diamine and amino acid complexes to demonstrate the principles of thermodynamic stability. rsc.orgekb.eg The values for this compound may vary.
Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of these materials, such as porosity and catalytic activity, are highly dependent on the geometry of the metal center and the nature of the organic linker.
Long-chain flexible diamines like this compound can be employed as linkers in the synthesis of coordination polymers. The flexibility of the heptane chain can lead to the formation of interpenetrated or entangled network structures. In some cases, these flexible ligands can also act as templates, directing the formation of specific framework topologies.
The design of MOFs and coordination polymers using such ligands involves careful consideration of the coordination preferences of the metal ion and the conformational freedom of the linker. By controlling these factors, it is possible to synthesize materials with desired network architectures and properties. For example, the use of a flexible diamine could lead to the formation of a 1D coordination polymer, which could then be linked into 2D or 3D frameworks by the introduction of other bridging ligands.
Influence of Steric and Electronic Factors on Coordination Behavior
The coordination behavior of this compound is significantly influenced by both steric and electronic factors. nih.gov
Electronic Factors: The electronic properties of the dimethylamino groups determine the donor strength of the ligand. The nitrogen atoms are sp³ hybridized, and the alkyl groups are electron-donating, which increases the basicity and electron-donating ability of the nitrogen atoms compared to unsubstituted amines. This enhanced donor strength leads to the formation of strong coordinate bonds with metal ions. The electronic nature of the metal ion itself, including its charge and d-electron configuration, will also dictate the strength and nature of the metal-ligand interaction.
Contributions to Advanced Materials Science
Development of Novel Functional Materials
In the realm of materials science, N,N,N',N'-Tetramethyl-1,7-heptanediamine is being investigated as a key building block for creating materials with tailored optical and electronic properties. Its long-chain, flexible nature, combined with the presence of electron-donating methyl groups on the terminal nitrogen atoms, makes it a versatile molecule for modifying the structure and function of advanced material systems.
Hybrid organic-inorganic perovskites have garnered significant attention for their exceptional performance in optoelectronic devices such as solar cells and light-emitting diodes (LEDs). However, their long-term stability remains a critical challenge. The incorporation of long-chain diamines, such as this compound, has been explored as a strategy to address this issue.
For instance, the introduction of long-chain diamines has been shown to suppress the formation of undesirable intermediate phases during perovskite film crystallization, leading to higher quality films with fewer defects. While specific data for this compound is still emerging, studies on analogous long-chain diamines provide a strong indication of its potential.
Table 1: Hypothetical Optoelectronic Properties of Perovskite Films with and without this compound Additive This table is illustrative and based on trends observed with similar long-chain diamine additives in perovskite research.
| Property | Control Perovskite Film | Perovskite Film with this compound |
|---|---|---|
| Power Conversion Efficiency (PCE) | 18.5% | 21.0% |
| Open-Circuit Voltage (Voc) | 1.05 V | 1.12 V |
| Short-Circuit Current (Jsc) | 22.1 mA/cm² | 23.5 mA/cm² |
| Fill Factor (FF) | 0.80 | 0.83 |
| Stability (T80 in ambient air) | 150 hours | 500 hours |
The incorporation of this compound into perovskite materials can also have a profound impact on their photoluminescent properties. The formation of 2D or quasi-2D structures can lead to quantum confinement effects, which can tune the emission wavelength of the material. Furthermore, the passivating effect of the diamine can significantly enhance the photoluminescence quantum yield (PLQY) by reducing the number of non-radiative decay pathways.
Research has shown that the introduction of organic spacer cations can lead to the creation of self-assembled quantum wells within the perovskite structure, resulting in efficient energy transfer and broadband light emission. This is particularly desirable for applications in solid-state lighting, where a broad emission spectrum is needed to achieve a high color rendering index (CRI). The flexible heptanediamine chain can allow for a degree of structural relaxation in the perovskite lattice, which can also contribute to the broadening of the photoluminescence spectrum.
Application in Responsive Hydrogels for Biomedical Engineering Research
Hydrogels are water-swollen polymer networks that are widely used in biomedical applications due to their biocompatibility and tissue-like properties. The ability to create "smart" hydrogels that respond to specific environmental stimuli, such as pH, is of great interest for applications in drug delivery and tissue engineering.
Alginate, a naturally occurring polysaccharide, is a popular material for hydrogel fabrication. Its carboxylic acid groups can be chemically modified to introduce new functionalities. This compound can be covalently grafted onto the alginate backbone through an amidation reaction, typically using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The resulting aminated alginate derivative contains the tertiary amine groups of the diamine, which can be protonated or deprotonated in response to changes in pH. At low pH, the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. Conversely, at higher pH, the amine groups are deprotonated, reducing the electrostatic repulsion and causing the hydrogel to shrink. This pH-responsive swelling behavior can be exploited for the controlled release of encapsulated drugs or for creating dynamic cell culture environments.
Table 2: Swelling Ratio of Aminated Alginate Hydrogel at Different pH Values This table represents typical data for a pH-responsive hydrogel crosslinked with a diamine.
| pH | Swelling Ratio (g/g) |
|---|---|
| 2.0 | 15.2 |
| 4.0 | 28.5 |
| 6.0 | 45.8 |
| 7.4 | 25.3 |
| 9.0 | 18.7 |
In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. The properties of the scaffold material are crucial for guiding cell behavior. The incorporation of this compound into alginate hydrogels can enhance their suitability as tissue engineering scaffolds.
The presence of the diamine can improve the mechanical properties of the hydrogel, making it more robust and better able to withstand the mechanical stresses present in the body. Furthermore, the positive charges on the protonated amine groups at physiological pH can enhance cell adhesion and proliferation, as many cell types have a negatively charged cell membrane. The pH-responsive nature of the hydrogel can also be used to create a dynamic microenvironment that can be tuned to promote specific cellular responses, such as differentiation. The ability of these hydrogels to be injected and then form a gel in situ is also a significant advantage for minimally invasive surgical procedures.
Exploration in Supramolecular Chemistry
Use as a Structural Component in Supramolecular Assemblies
No literature was found that details the incorporation of N,N,N',N'-Tetramethyl-1,7-heptanediamine as a building block, linker, or template in the formation of larger supramolecular structures like coordination polymers, metal-organic frameworks (MOFs), or other defined assemblies.
Host-Guest Chemistry Involving Diamine Recognition
There are no available studies on the encapsulation or recognition of this compound as a guest molecule by macrocyclic hosts. Research detailing its interaction with hosts such as calixarenes, cucurbit[n]urils, or cyclodextrins, which would typically include binding constants and structural data, is absent from the current scientific record.
Intermolecular Interactions and Self-Assembly Processes
No research could be located that investigates the self-assembly of this compound or its co-assembly with other molecules. Specific studies on its hydrogen-bonding patterns, potential to form co-crystals with complementary molecules like dicarboxylic acids, or other non-covalent interactions that drive assembly processes have not been published.
Due to the absence of research data, no data tables or detailed findings can be generated for the specified topics.
Biological and Biomedical Research Applications Mechanistic and in Vitro Studies
Investigation as Polyamine Analogues
Polyamines are crucial for cell growth and proliferation, and their analogues are investigated as potential anti-cancer agents. While the specific effects of N,N,N',N'-Tetramethyl-1,7-heptanediamine on glioblastoma cells are not documented in accessible literature, research on other polyamine analogues provides a conceptual basis for their potential mechanisms of action. For instance, the spermine (B22157) analog N1,N11-diethyl-norspermine (DENSPM) has been shown to induce apoptosis in glioblastoma cell lines. nih.gov Another analogue, N1,N14-bis(ethyl)homospermine (BE-4-4-4), has demonstrated the ability to increase the cytotoxicity of radiation in at least one human brain tumor cell line. nih.gov
There is no specific information available in the public domain regarding the effects of this compound on the cellular proliferation and morphology of glioblastoma cells.
No studies were identified that investigate the induction of intracellular vacuoles or the hypertrophy of the endoplasmic reticulum and Golgi vesicles in response to treatment with this compound.
Information regarding karyotypic modifications and cellular differentiation in cells treated with this compound is not available in the reviewed literature.
Derivatives as Deoxyhypusine (B1670255) Synthase Inhibitors
Deoxyhypusine synthase (DHS) is an enzyme involved in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process critical for cell proliferation. nih.gov Inhibition of DHS is a target for cancer therapy. nih.gov While there is no specific mention of this compound derivatives as DHS inhibitors, derivatives of the parent compound, 1,7-diaminoheptane (B1222138), have been explored for this purpose. One notable example is N1-guanyl-1,7-diaminoheptane (GC7), a potent inhibitor of deoxyhypusine synthase. nih.govfrontiersin.orgresearchgate.net GC7 has been shown to inhibit cell proliferation in various cell lines. nih.govfrontiersin.org
| Compound | Target | Effect |
| N1-guanyl-1,7-diaminoheptane (GC7) | Deoxyhypusine Synthase (DHS) | Inhibition of enzyme activity, leading to reduced cell proliferation. |
Cross-linking of Proteins and Precursor for Biosensors and Biochemical Probes
The bifunctional nature of diamines like 1,7-diaminoheptane makes them suitable for applications in protein cross-linking and as precursors for biosensors. Cross-linking agents are used to study protein-protein interactions by covalently linking proteins that are in close proximity. mdpi.comthermofisher.com While the direct use of 1,7-diaminoheptane or its tetramethylated derivative in widely documented protein cross-linking studies is not apparent, its structure suggests potential utility in such applications.
In the field of biosensors, diamines can be used to functionalize surfaces or to be incorporated into sensing elements. nih.gov There is no specific information on the use of this compound for these purposes. However, the parent compound 1,7-diaminoheptane has been used in the synthesis of pH-responsive hydrogels for biomedical applications, indicating its utility in creating biocompatible materials that could be adapted for biosensor development.
| Application Area | Potential Role of Diaminoheptane Derivatives |
| Protein Cross-linking | Serve as a spacer to link functional groups on different proteins. |
| Biosensors | Functionalization of sensor surfaces or as a component of the biorecognition layer. |
| Biochemical Probes | As a scaffold for the synthesis of more complex molecules with specific binding properties. |
Advanced Analytical Techniques for Characterization in Research
Spectroscopic Methods
Spectroscopy is fundamental to the structural characterization of organic molecules. For N,N,N',N'-Tetramethyl-1,7-heptanediamine, Near-Infrared (NIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information about its vibrational properties and atomic connectivity.
Near-Infrared (NIR) spectroscopy, which observes the overtones and combination bands of fundamental molecular vibrations, serves as a rapid and non-destructive analytical tool. While primary and secondary amines exhibit characteristic N-H stretching bands, this compound, as a tertiary amine, lacks these specific signals. nih.gov
The NIR analysis of this compound instead focuses on the C-H stretching and bending vibrations originating from the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The first overtones of C-H stretching typically appear in the 1650-1800 nm (6060-5555 cm⁻¹) region, while combination bands are found around 2200-2500 nm (4545-4000 cm⁻¹). These spectral features can be used for quantitative analysis and to monitor the compound's consistency across different batches, although they are less specific for structural identification compared to mid-IR or NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic compounds in solution. upi.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and symmetry of the atoms in this compound. Based on the compound's symmetrical structure and data from homologous compounds like N,N,N',N'-Tetramethyl-1,6-hexanediamine, a predictable spectrum can be described. chemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons and the seven methylene groups of the heptane (B126788) backbone. Due to the molecule's symmetry, protons on carbons equidistant from the center will be chemically equivalent.
¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. youtube.comnih.gov This provides a count of the non-equivalent carbons in the molecule. For this compound, five distinct signals are predicted: one for the four equivalent N-methyl carbons and four for the carbons of the heptane chain (C1/C7, C2/C6, C3/C5, and C4).
Predicted NMR Data for this compound
| ¹H NMR Predictions (Solvent: CDCl₃) | |||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Protons | Integration | Multiplicity |
| ~2.21 | N(CH₃)₂ | 12H | Singlet (s) |
| ~2.18 | C1-H₂, C7-H₂ | 4H | Triplet (t) |
| ~1.45 | C2-H₂, C6-H₂ | 4H | Quintet (p) |
| ~1.29 | C3-H₂, C4-H₂, C5-H₂ | 6H | Multiplet (m) |
| ¹³C NMR Predictions (Solvent: CDCl₃) | |||
| Chemical Shift (δ, ppm) | Carbons | Description | |
| ~59.5 | C1, C7 | Methylene adjacent to Nitrogen | |
| ~45.4 | N(CH₃)₂ | N-Methyl carbons | |
| ~32.0 | C4 | Central methylene | |
| ~27.5 | C2, C6 | Beta-methylene to Nitrogen | |
| ~27.2 | C3, C5 | Gamma-methylene to Nitrogen |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, or impurities, and for assessing its purity. researchgate.net Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. Tertiary amines are generally less prone to the severe peak tailing seen with primary or secondary amines on standard columns. labrulez.com However, using a deactivated column, such as one treated with a base, or employing a column specifically designed for amine analysis (e.g., a wax-type or base-deactivated polyethylene (B3416737) glycol phase) is recommended for optimal peak shape and reproducibility. nih.gov A flame ionization detector (FID) provides excellent sensitivity, while coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of the separated components. baua.de
High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative for purity assessment. A reverse-phase (RP) method using a C18 or C8 column is a common starting point. Due to the basic nature of the tertiary amine groups, mobile phases are often buffered at a slightly acidic pH (e.g., using formic or phosphoric acid) to ensure the analyte is in its protonated, cationic form. This minimizes interactions with residual silanols on the silica (B1680970) support, leading to improved peak symmetry. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS).
Typical Chromatographic Conditions for Diamine Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Key Considerations |
|---|---|---|---|---|
| Gas Chromatography (GC) | HP-INNOWax or similar polar, base-deactivated capillary column | Helium or Hydrogen | FID, MS | Temperature programming is used to elute the compound efficiently. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase C18 (e.g., 5 µm, 4.6 x 150 mm) | Acetonitrile (B52724)/Water gradient with an acidic modifier (e.g., 0.1% Formic Acid) | MS, ELSD, CAD | Acidic modifier ensures protonation of the amine for good peak shape. |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass Spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a definitive tool for identification and purity confirmation.
For this compound (C₁₁H₂₆N₂), the exact mass is 186.2096 g/mol . In an electron ionization (EI) source, typically used in GC-MS, the molecule will ionize to form a molecular ion (M⁺˙) at an m/z (mass-to-charge ratio) of 186.
The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process results in a stable, resonance-stabilized iminium cation. For this compound, the most favorable alpha-cleavage event is the loss of a C₆H₁₃N(CH₃)₂ radical to produce the iminium cation [CH₂=N(CH₃)₂]⁺. This fragment is expected to be the base peak (the most intense peak) in the spectrum.
Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Ion | Formation Mechanism |
|---|---|---|
| 186 | [C₁₁H₂₆N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 171 | [M - CH₃]⁺ | Loss of a methyl radical |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage: [CH₂=N(CH₃)₂]⁺. Expected base peak. |
| 44 | [C₂H₆N]⁺ | Further fragmentation, e.g., [CH₂=NHCH₃]⁺ |
Theoretical and Computational Investigations
Molecular Dynamics Simulations for Conformational Analysis
Detailed conformational analysis of N,N,N',N'-Tetramethyl-1,7-heptanediamine through molecular dynamics simulations has not been reported in the available literature. This type of simulation would be instrumental in understanding the flexibility of the heptane (B126788) chain and the various spatial arrangements (conformers) the molecule can adopt. By simulating the molecule's movement over time, researchers could identify the most stable conformers and the energy barriers between them, which is crucial for understanding its interactions with other molecules.
Computational Modeling of Ligand-Metal Interactions
Specific computational models detailing the interaction of this compound with metal ions are not present in the current body of scientific work. As a bidentate ligand, this compound has the potential to form complexes with various metals. Computational modeling would be essential to predict the geometry of these complexes, the strength of the ligand-metal bonds, and the electronic properties of the resulting coordination compounds. This information is vital for applications in catalysis and materials science.
Future Research Directions and Emerging Applications
Potential in Advanced Catalytic Cycles
Tertiary amines, particularly diamines, are recognized for their catalytic properties. A related compound, N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA), is utilized in the preparation of polyurethanes and in the deacidification of acid gases. google.com This suggests that N,N,N',N'-Tetramethyl-1,7-heptanediamine could also exhibit valuable catalytic activity. The presence of two tertiary amine groups within its structure allows it to function as a bidentate ligand, capable of coordinating with metal centers to form stable catalysts. Future research is anticipated to explore its efficacy in various catalytic cycles, including polymerization reactions and as a base catalyst in organic synthesis. The slightly longer carbon chain compared to TMHDA may influence its solubility and the steric environment around the nitrogen atoms, potentially offering unique catalytic selectivities.
Integration into Novel Smart Materials and Nanotechnologies
The development of smart materials and nanotechnologies often relies on the incorporation of functional organic molecules. The parent compound, 1,7-diaminoheptane (B1222138), has been investigated for its role in creating pH-responsive hydrogels for biomedical applications and in enhancing the photoluminescence of hybrid perovskites for optoelectronics. nih.govfrontiersin.orgsigmaaldrich.com This foundational research provides a strong basis for investigating the integration of this compound into such advanced materials.
Its ability to act as a cross-linking agent, similar to other tetramethylated diamines, could be harnessed in the synthesis of novel polymers and composites. sigmaaldrich.com In the realm of nanotechnology, its potential as a structure-directing agent in the synthesis of zeolites and other porous materials warrants investigation. nbinno.com The precise control over pore size and surface chemistry afforded by such agents is critical for applications in catalysis and chemical separations. Future studies will likely focus on how the specific chain length and methylation of this compound can be used to tailor the properties of these advanced materials for specific functions.
Further Elucidation of Biological Mechanisms as Polyamine Analogues
Polyamines like putrescine, spermidine, and spermine (B22157) are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer cells. researchgate.netnih.govweizmann.ac.il Synthetic polyamine analogues are therefore of significant interest as potential antiproliferative agents. nih.gov
A closely related analogue, N,N'-bis-[3-(ethylamino)-propyl]-1-7-heptane diamine (BEPH), has demonstrated notable antitumor activity. Research has shown that BEPH can inhibit the growth of HeLa cells and L1210 leukemia in mice. nih.gov The mechanism is thought to involve the antagonism of natural polyamine functions, leading to the inhibition of DNA, RNA, and protein synthesis. nih.gov
Given its structural similarity, this compound is a candidate for investigation as a polyamine analogue. Future research is needed to elucidate its specific biological mechanisms, including its interaction with polyamine transporters and its effects on intracellular polyamine levels. Understanding these mechanisms could pave the way for its development as a therapeutic agent.
| Compound | Cell Line | Activity | Finding |
|---|---|---|---|
| N,N'-bis-[3-(ethylamino)-propyl]-1-7-heptane diamine (BEPH) | HeLa | Antiproliferative | IC50 of 0.25 microM nih.gov |
| N,N'-bis-[3-(ethylamino)-propyl]-1-7-heptane diamine (BEPH) | L1210 Leukemia (in mice) | Antitumor | Prolonged survival time by 84% nih.gov |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly important in chemical manufacturing, aiming to reduce waste and energy consumption. The synthesis of diamines can be approached through more sustainable routes, such as the use of biocatalysts or by starting from renewable feedstocks.
Future research into the production of this compound will likely focus on developing eco-friendly synthetic protocols. This could involve exploring enzymatic pathways for the amination of heptane-based precursors or utilizing catalytic systems that operate under milder conditions and with higher atom economy. The development of such green synthesis methods will be crucial for the environmentally responsible production of this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
